molecular formula C25H27Cl2NO2 B1385602 N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline CAS No. 1040686-69-8

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline

Cat. No.: B1385602
CAS No.: 1040686-69-8
M. Wt: 444.4 g/mol
InChI Key: IRMOCGVPGNWLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline” is a chemical compound used for research purposes . Its molecular formula is C25H27Cl2NO2 and it has a molecular weight of 444.39 .


Molecular Structure Analysis

The SMILES representation of the molecule is C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl . This representation can be used to visualize the molecular structure using appropriate software.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 444.39 . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline and its derivatives have been a subject of research due to their chemical properties and potential applications. One study focused on the synthesis, characterization, and biological activities of alkoxy benzamide derivatives, which involved coupling reactions and demonstrated anti-tuberculosis activity in certain derivatives, highlighting their potential in medical research (Bhalodiya, Patel, & Sangani, 2021).

Material Science and Electrochemical Applications

Research in material science has explored the electrochemical synthesis of novel polymers based on derivatives of aniline, which includes the compound of interest. These studies aim to develop materials with enhanced conductivity and potential applications in devices like dye-sensitized solar cells, demonstrating the compound's relevance in the development of advanced materials (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Environmental Sensing and Remediation

The compound and its related structures have been incorporated into sensor technologies for environmental monitoring, such as the development of an impedimetric label-free immunosensor for detecting 2,4-Dichlorophenoxy Acetic Acid, showcasing its utility in environmental remediation and monitoring (Fusco et al., 2017).

Organic Electronics and Electrochromism

Further applications in organic electronics are evident in the synthesis of electrochromic materials employing nitrotriphenylamine units as acceptors, where derivatives of the compound of interest serve as donors. These materials exhibit promising electrochromic properties, especially in the near-infrared region, indicating potential applications in smart windows and display technologies (Li et al., 2017).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, one should refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the manufacturer .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl2NO2/c26-21-10-15-25(24(27)19-21)30-17-5-4-16-28-22-11-13-23(14-12-22)29-18-6-9-20-7-2-1-3-8-20/h1-3,7-8,10-15,19,28H,4-6,9,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMOCGVPGNWLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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